2,6-Dimethyl-4,4'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2,6-dimethyl-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H12N2/c1-9-7-12(8-10(2)14-9)11-3-5-13-6-4-11/h3-8H,1-2H3 |
InChI Key |
NBOYKYKOJICEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=CC=NC=C2 |
Origin of Product |
United States |
Electrochemical Behavior of 2,6 Dimethyl 4,4 Bipyridine and Its Metal Complexes
Redox Properties of Free Ligands
Bipyridine ligands are known to be "redox-active," meaning they can accept and donate electrons. The redox properties of free polypyridine ligands, including various dimethyl-bipyridine derivatives, are typically investigated using techniques like cyclic voltammetry. These ligands generally undergo reduction at negative potentials, a process that involves the addition of electrons to their π* orbitals.
For instance, studies on polypyridine ligands such as 4,4′-dimethyl-2,2′-bipyridine show that they undergo reduction processes. nih.gov The exact potential at which this occurs is influenced by the solvent, the electrolyte, and the specific structure of the ligand. The reduction of a bipyridine ligand typically forms a radical anion (bpy⁻) and, under more negative potentials, a dianion (bpy²⁻). These processes are often reversible. wikipedia.orgiieta.org
The redox potential of bipyridine ligands can be tuned by adding substituents. Electron-donating groups, like methyl groups, generally make the reduction more difficult (shifting the potential to more negative values), while electron-withdrawing groups make it easier (a shift to less negative potentials). nih.govfrontiersin.org This principle is fundamental in designing ligands for specific applications where precise control over redox properties is necessary. For example, in a study of bipyridinium salts, the positioning of nitrogen atoms and N-substituents was shown to significantly tune the redox potential and solubility of the molecules. nih.govfrontiersin.org
Electrochemical Characterization of Metal-Dimethyl Bipyridine Complexes
When a ligand like 2,6-dimethyl-4,4'-bipyridine coordinates to a metal center, the resulting complex exhibits a richer electrochemical profile, with redox processes that can be centered on either the metal or the ligand. wikipedia.orgiieta.org The interaction between the metal and the ligand orbitals influences the potentials at which these electron transfers occur.
| Complex | Redox Couple | E1/2 (V vs. ref) | Technique | Solvent | Reference |
|---|---|---|---|---|---|
| Co(4,4′-di-Me-bpy)₃₂ | Co(II)/Co(I) | -1.28 | CV | CH₃CN | nih.gov |
| Co(4,4′-di-Me-bpy)₃₂ | Co(III)/Co(II) | +0.35 | CV | CH₃CN | nih.gov |
| Fe(4,4'-Me-phen)₃₂ | Fe(III)/Fe(II) | +1.03 | CV | CH₃CN | researchgate.net |
| [(cyclen)₃Ru₃(4,4′-bpy)₃]⁶⁺ | Ru₃⁶⁺/Ru₃⁷⁺ | +0.207 | CV | CH₃CN | berkeley.edu |
Metal-centered redox processes involve changes in the oxidation state of the central metal ion. wikipedia.orgiieta.org For example, a cobalt(II) complex can be oxidized to cobalt(III) or reduced to cobalt(I). These transitions are highly dependent on the coordination environment provided by the ligands.
In a series of cobalt(II) complexes with substituted polypyridine ligands, including Co(4,4′-di-Me-bpy)₃(NO₃)₂, two metal-based redox couples, Co(III)/Co(II) and Co(II)/Co(I), were observed. nih.gov The electron-donating methyl groups on the bipyridine ligand increase the electron density on the cobalt center, making it easier to oxidize (a less positive potential for the Co(III)/Co(II) couple) compared to the unsubstituted bipyridine complex. Similarly, ruthenium complexes, which are extensively studied, show a reversible Ru(II)/Ru(III) oxidation. The potential for this oxidation can be systematically varied by changing the substituents on the bipyridine ligands. rsc.orgacs.org
Ligand-centered redox processes occur when the bipyridine ligand itself is reduced or oxidized while the metal's oxidation state remains unchanged. wikipedia.orgiieta.org Typically, the first reduction of a bipyridine complex is ligand-based, where an electron is added to the lowest unoccupied molecular orbital (LUMO) of one of the bipyridine ligands, which is primarily of π* character. rsc.org
In many ruthenium and iron polypyridyl complexes, a series of one-electron reductions are observed at negative potentials, corresponding to the sequential reduction of each bipyridine ligand. researchgate.netrsc.org For example, in a tris(bipyridine) complex, up to three successive ligand-based reductions can occur. These processes can be reversible, demonstrating the ability of the bipyridine ligands to act as an "electron reservoir." The separation between these reduction waves provides information about the electronic communication between the ligands.
Cyclic voltammetry (CV) is the most common technique used to study the electrochemical properties of these complexes. A CV experiment involves scanning the potential of an electrode and measuring the resulting current. The voltammogram provides key information, such as the half-wave potential (E₁/₂) for reversible processes, which indicates the thermodynamic ease of the redox event. nih.govresearchgate.net
The separation between the anodic and cathodic peak potentials (ΔEp) in a CV gives insight into the kinetics of the electron transfer. A reversible one-electron process typically has a ΔEp of about 59 mV at room temperature. iieta.org The scan rate dependence of the peak currents can be used to determine if the redox-active species is dissolved in solution or adsorbed on the electrode surface.
In studies of charge transfer complexes of 4,4'-bipyridine (B149096) with benzoquinone derivatives, CV was used to determine the electrode reaction pathway and relevant electrochemical parameters. electrochemsci.org Furthermore, spectroelectrochemical methods, which combine electrochemistry with spectroscopy (like UV-Vis or EPR), allow for the direct observation of the species generated at different potentials, confirming whether a redox process is metal- or ligand-centered. unito.it
Influence of Substituents on Electrochemical Potentials
Substituents on the bipyridine ring have a profound and predictable effect on the electrochemical potentials of both the free ligand and its metal complexes. This is a cornerstone of tuning the properties of these molecules for specific applications. wikipedia.orgacs.org
The electronic nature of the substituent is key:
Electron-donating groups (like methyl, -CH₃) increase the electron density on the pyridine (B92270) rings. This makes the ligand a stronger σ-donor and π-acceptor. Consequently, they stabilize higher oxidation states of the metal, making the complex easier to oxidize (shifting the metal-centered oxidation potential to a more negative value). Conversely, they make the ligand harder to reduce (shifting the ligand-centered reduction potential to a more negative value). nih.gov
Electron-withdrawing groups (like esters, -COOR, or carboxylates, -COOH) have the opposite effect. They decrease electron density on the ligand. This makes the metal center more difficult to oxidize (a more positive potential) and the ligand easier to reduce (a less negative potential). rsc.org
Photophysical Properties and Photochemistry of 2,6 Dimethyl 4,4 Bipyridine Complexes
Electronic Absorption Characteristics and Charge Transfer Transitions
The electronic absorption spectra of 2,6-dimethyl-4,4'-bipyridine complexes are characterized by various transitions, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand π → π* transitions. The energies and intensities of these transitions are influenced by the metal center, the solvent, and the presence of other ligands in the coordination sphere.
MLCT transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital. In complexes of this compound, these transitions are often the lowest energy absorptions and are responsible for the vibrant colors of many of these compounds.
Ruthenium(II) Complexes : Ruthenium(II) complexes with bipyridine-based ligands are well-studied for their MLCT properties. osti.gov The absorption of light promotes an electron from a ruthenium(II) 4d orbital to a π* orbital of the bipyridine ligand. osti.gov These MLCT excited states are crucial for the application of these complexes in dye-sensitized solar cells, where the excited electron is injected into the conduction band of a semiconductor like TiO₂. osti.gov The energy of the MLCT band can be tuned by modifying the ligands. wayne.edunih.gov For instance, in a series of [Ru(tpy)(bpy)X]m+ complexes, where 'tpy' is terpyridine and 'bpy' is bipyridine, the lowest energy MLCT absorption bands appear as weak absorptions on the low energy side of the absorption envelopes. nih.gov Time-dependent density functional theory (TD-DFT) calculations have shown that these bands correspond to the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transition, with the HOMO being largely ruthenium-centered and the LUMO being centered on the terpyridine ligand. nih.gov
Copper(I) Complexes : Heteroleptic copper(I) complexes containing a substituted 2,2′-bipyridine ligand and a bisphosphine ligand exhibit MLCT bands in the blue region of the spectrum (around 371-372 nm). acs.org These transitions are assigned as d(Cu) → π*(N^N). acs.org The extinction coefficients of these MLCT bands can be influenced by the nature of the bisphosphine ligand. acs.org
Tungsten(IV) Complexes : Complexes of the type [W(CN)₆(XMebpy)]²⁻, where XMebpy is a dimethyl-2,2'-bipyridine derivative, display intense MLCT bands. nih.gov The presence of methyl substituents on the bipyridine ring can influence the energy of these transitions. nih.gov
Iron(II) Complexes : In [Fe(bpy)(CN)₄]²⁻, the visible spectrum is characterized by MLCT excitations from orbitals with mixed Fe d and cyano π and π* character to the π* orbitals of the bipyridine ligand. dtu.dk The energy of these transitions is sensitive to the solvent's Lewis acidity, with a blue-shift observed in more acidic solvents. dtu.dk
LMCT transitions involve the transfer of an electron from a ligand-based orbital to a metal-centered d-orbital. These transitions are more commonly observed for metals in high oxidation states and with electron-donating ligands.
Europium(III) Complexes : In a dinuclear Eu(III) complex with a 4,4'-bipyridine (B149096) bridge, LMCT states arising from the interaction of chloride ions with the Eu(III) center have been observed. nih.gov These LMCT states can participate in energy transfer processes to the Eu(III) ion, contributing to its luminescence. nih.gov
Intraligand transitions occur within the π-system of the this compound ligand itself. These are typically high-energy transitions observed in the ultraviolet region of the spectrum.
General Observations : The absorption spectra of complexes with 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbpy) show absorption bands corresponding to intraligand π→π* transitions. nih.gov Upon coordination to a metal ion, these bands often exhibit a slight red shift compared to the free ligand. nih.gov For instance, in lanthanide complexes with 5,5′-dimethyl-2,2′-bipyridine, the π→π* transition of the benzene (B151609) skeleton shifts upon complexation, indicating coordination of the ligand to the Ln³⁺ ion. nih.gov
Specific Examples : In heteroleptic copper(I) complexes, ligand-centered (π → π) absorptions are observed in the UV region. acs.org Similarly, silver(I) complexes with bipyridine ligands show emission bands that may arise from π–π transitions of the ligand. nih.gov
Luminescence and Emission Properties
Many complexes of this compound exhibit luminescence, which is the emission of light from an electronically excited state. The characteristics of this emission, such as its color, efficiency, and lifetime, are highly dependent on the nature of the metal, the ligands, and the surrounding environment.
The luminescence quantum yield (Φ) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.
Lanthanide Complexes : Lanthanide complexes are known for their sharp, line-like emission spectra and long luminescence lifetimes. nih.gov A terbium(III) complex with a 4,4'-bipyridine bridge exhibits a high quantum yield of 86%. nih.gov The luminescence arises from an "antenna effect," where the bipyridine ligand absorbs UV light and transfers the energy to the lanthanide ion, which then emits. nih.gov The emission colors are characteristic of the specific lanthanide ion, such as green for Tb(III) and red for Eu(III). nih.gov In contrast, some terbium complexes with 2,2'-bipyridine (B1663995) derivative ligands can have a luminescence quantum yield close to zero at room temperature, which can be influenced by the stability of the ligand's triplet state. americanelements.com
Copper(I) and Silver(I) Complexes : Heteroleptic silver(I) complexes can be yellow-green phosphors with moderate quantum efficiencies. semanticscholar.org For example, [Ag(4,4'-bis(4-Fluorophenyl)-6,6'-dimethyl-2,2'-bipyridine)(POP)][PF₆] has a quantum yield of 25% in deaerated dichloromethane. semanticscholar.org Copper(I) complexes can also be emissive, with photoluminescence quantum yields reaching up to 38% and emission lifetimes in the microsecond range. acs.org
Iridium(III) Complexes : Iridium(III) complexes with substituted bipyridine ligands can be efficient phosphorescent emitters. For instance, complexes with dimethoxy-substituted bipyridine ligands can show bright, sky-blue emission with a quantum yield of 0.5. researchgate.net
Here is an interactive data table summarizing the luminescence properties of some this compound complexes:
| Complex | Emission Maximum (λem) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| [Tb₂(μ-4,4'-bipy)Cl₆(py)₆] | Green Emission | 86% | - | nih.gov |
| [Eu₂(μ-4,4'-bipy)Cl₆(py)₆] | Red Emission | - | - | nih.gov |
| [Ir(III) complex with dimethoxy-substituted bipyridine] | Sky-blue Emission | 0.5 | - | researchgate.net |
| [Ag(4,4'-bis(4-Fluorophenyl)-6,6'-dimethyl-2,2'-bipyridine)(POP)][PF₆] | 528 nm | 25% (in deaerated CH₂Cl₂) | - | semanticscholar.org |
| [Cu(I) complexes with 4,6-disubstituted 2,2′-bipyridine] | - | up to 38% | ≤10.2 μs | acs.org |
The emission properties of this compound complexes can be significantly affected by external factors such as the polarity of the solvent and the temperature.
Solvent Polarity : The polarity of the solvent can have a drastic effect on the electronic spectra and emission properties of metal complexes. nih.gov This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent. rsc.org For many transition metal complexes with pyridine-based ligands, the MLCT bands are sensitive to solvent polarity. nih.gov For example, the excited state dynamics of [Fe(bpy)(CN)₄]²⁻ are highly sensitive to the solvent's Lewis acidity. dtu.dk In weakly acidic solvents, the MLCT excited state has a lifetime of 19 picoseconds, while in strongly acidic aqueous solution, it decays in less than 100 femtoseconds to form a metal-centered excited state. dtu.dk
Temperature : Temperature can influence the emission properties by affecting the rates of radiative and non-radiative decay processes. For some ruthenium(II) bipyridine complexes, a decrease in temperature to a rigid matrix (e.g., 77 K) can lead to a change in the nature of the emitting state from MLCT to a ligand-centered (LC) state. rsc.org This is because the rigid solvent cage prevents the relaxation and stabilization of the MLCT state that would occur in a fluid solution. rsc.org
Excited State Dynamics and Quenching Processes
Detailed research findings on the excited state dynamics and quenching processes of this compound complexes are not present in the surveyed scientific literature. Typically, for related polypyridyl complexes, excited state dynamics are investigated using time-resolved spectroscopic techniques. These studies would elucidate the lifetimes of the excited states and the pathways of their decay.
Quenching processes, which involve the deactivation of an excited state by an external molecule (a quencher), can occur through mechanisms such as electron transfer or energy transfer. The efficiency of quenching is quantified by the Stern-Volmer equation, which relates the change in luminescence intensity or lifetime to the concentration of the quencher. In the context of a hypothetical complex with this compound, the steric hindrance caused by the methyl groups at the 2 and 6 positions could potentially influence the accessibility of the metal center or the bipyridine ligand to quenchers, thereby affecting the quenching rate constants. However, without experimental data, any discussion remains speculative.
Photochemical Reactions and Applications
Similarly, specific photochemical reactions and applications stemming from complexes of this compound are not documented. The photochemical reactivity of transition metal polypyridyl complexes is often harnessed in areas such as light-induced electron transfer for solar energy conversion, photoredox catalysis in organic synthesis, and the development of luminescent sensors.
The substitution pattern on the bipyridine ligand is a key factor in tuning the redox potentials of the complex, which is crucial for designing its role in photochemical applications. While extensive research exists for other bipyridine derivatives in these applications, the specific contributions and potential advantages or disadvantages of the 2,6-dimethyl substitution on the 4,4'-bipyridine scaffold have yet to be investigated and reported.
Computational Studies on 2,6 Dimethyl 4,4 Bipyridine and Its Metal Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively employed to investigate the properties of bipyridine-based systems.
Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis (HOMO-LUMO Gaps)
The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are instrumental in mapping the electron density distribution and determining the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and electronic absorption properties. A smaller HOMO-LUMO gap generally signifies higher reactivity and a tendency to absorb light at longer wavelengths.
Table 1: Illustrative HOMO-LUMO Gaps for Related Platinum(IV) Bipyridine Complexes
| Complex | Ligand | HOMO-LUMO Gap (eV) |
| [PtCl₄(4,4'-dimethyl-2,2'-bipyridine)] | 4,4'-dimethyl-2,2'-bipyridine (B75555) | 3.5 |
| [PtCl₄(5,5'-dimethyl-2,2'-bipyridine)] | 5,5'-dimethyl-2,2'-bipyridine | 3.5 |
| [PtCl₄(dach)] | diaminocyclohexane | 4.5 |
Data sourced from a study on platinum(IV) complexes, provided for comparative purposes. chemicalbook.com
Geometrical Optimization and Structural Parameters
DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometrical optimization. This provides precise information on bond lengths, bond angles, and dihedral angles. For 2,6-Dimethyl-4,4'-bipyridine, the presence of methyl groups at the 2 and 6 positions, adjacent to the inter-ring bond, would be expected to induce significant steric hindrance. This steric strain would likely lead to a non-planar conformation, with the two pyridine (B92270) rings twisted relative to each other.
A crystallographic study of the closely related 2,2′,6,6′-tetramethyl-4,4′-bipyridine revealed a dihedral angle of 19.48(2)° between the two pyridine rings, confirming that steric hindrance from the methyl groups prevents a planar arrangement. nih.gov It is highly probable that this compound would exhibit a similar, if not more pronounced, twisted geometry due to the steric clash of the methyl groups. This twisting has important implications for the molecule's electronic properties and its ability to coordinate with metal ions.
Prediction of Spectroscopic Properties (UV-Vis, Emission)
Computational methods, particularly when combined with DFT, can predict the spectroscopic properties of molecules. The absorption of ultraviolet-visible (UV-Vis) light corresponds to the excitation of electrons from occupied to unoccupied molecular orbitals. By calculating the energy differences between these orbitals, the wavelengths of maximum absorption (λmax) can be estimated.
For metal complexes of bipyridines, the UV-Vis spectra are often characterized by intense bands arising from metal-to-ligand charge transfer (MLCT) transitions. rsc.org The energy of these transitions is sensitive to the nature of the metal, the ligand, and the solvent environment. While specific predicted UV-Vis data for this compound is not available, studies on tungsten complexes of 4,4'-dimethyl-2,2'-bipyridine and 5,5'-dimethyl-2,2'-bipyridine show that the introduction of methyl substituents generally increases the energy of the MLCT bands compared to the unsubstituted bipyridine complex. rsc.org
Time-Dependent Density Functional Theory (TDDFT) for Excited States
To gain a more detailed understanding of electronic transitions and excited state properties, Time-Dependent Density Functional Theory (TDDFT) is the method of choice. TDDFT can be used to calculate the energies and characteristics of various excited states, providing a more accurate prediction of UV-Vis and emission spectra. researchgate.net
TDDFT calculations on related bipyridine complexes have been successful in interpreting their absorption and emission spectra, assigning the nature of the electronic transitions (e.g., MLCT, ligand-centered π-π*). researchgate.net Such calculations would be invaluable for characterizing the photophysical properties of this compound and its metal complexes, should such studies be undertaken in the future.
Elucidation of Reaction Mechanisms via Computational Methods
Computational chemistry provides a powerful lens through which to view the step-by-step progression of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways.
For instance, a computational study on the cyclization reaction of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde utilized DFT to demonstrate how protonation of the pyridine nitrogen increases the acidity of the methyl group, facilitating the reaction. nih.gov While this study does not involve a bipyridine, it showcases the utility of computational methods in understanding the reactivity of substituted pyridines. A similar approach could be applied to investigate the reaction mechanisms of this compound, such as its coordination to metal centers or its participation in catalytic cycles.
Modeling of Intermolecular Interactions
The way molecules interact with each other governs the properties of materials in the condensed phase, including their crystal packing and solubility. Computational modeling can quantify the strength and nature of intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions.
In the context of bipyridine complexes, intermolecular interactions are crucial in determining the crystal structure. Studies on tungsten complexes of dimethyl-bipyridine derivatives have highlighted the role of C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions, in the crystal packing. rsc.org For this compound, the twisted conformation would influence how the molecules pack in a crystal lattice, potentially leading to unique solid-state properties. Detailed computational modeling of these interactions would be necessary to fully understand its supramolecular chemistry.
Applications in Materials Science Research
Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their potential for low-cost fabrication and respectable power conversion efficiencies. The performance of DSSCs is intricately linked to the properties of their components, including the sensitizer (B1316253) dye, the semiconductor photoanode, and the redox electrolyte. Bipyridine ligands and their derivatives play a crucial role in the design of efficient sensitizer dyes and redox mediators.
The efficiency of a DSSC is largely determined by the dynamics of charge transfer processes, including electron injection from the excited dye into the semiconductor's conduction band, dye regeneration by the redox mediator, and undesirable charge recombination reactions. The structure of the bipyridine ligand can significantly impact these dynamics. The presence of methyl groups, as in 2,6-Dimethyl-4,4'-bipyridine, can modulate the energy levels of the dye's molecular orbitals, which is a critical factor for efficient electron injection and dye regeneration. nih.govresearchgate.net Furthermore, the steric bulk introduced by the methyl groups can help to suppress charge recombination by creating a barrier that hinders the approach of the redox mediator to the semiconductor surface. In a notable study, a copper complex utilizing 6,6′-dimethyl-2,2′-bipyridine as a redox shuttle in a DSSC achieved a remarkable power conversion efficiency of 10.3%, demonstrating the positive impact of dimethyl-substituted bipyridine ligands on device performance. rsc.org This system exhibited a high open-circuit voltage (VOC) of 1048 mV, attributed to the high redox potential of the copper complex. rsc.org
| Parameter | Value | Reference |
| Power Conversion Efficiency (PCE) | 10.3% | rsc.org |
| Open-Circuit Voltage (VOC) | 1048 mV | rsc.org |
| Short-Circuit Current Density (JSC) | 14.4 mA cm⁻² | rsc.org |
| Redox Couple | [Cu(dmbp)₂]²⁺/¹⁺ | rsc.org |
| Sensitizer Dye | Y123 | rsc.org |
| Table 1: Photovoltaic parameters of a DSSC employing a copper redox shuttle with a dimethyl-substituted bipyridine ligand. |
Electrochromic Materials
Electrochromic materials are capable of changing their optical properties, such as color and transparency, in response to an applied electrical potential. This phenomenon is driven by reversible redox reactions. Viologens, which are N,N'-disubstituted derivatives of 4,4'-bipyridine (B149096), are a well-known class of organic electrochromic materials. nih.govcambridge.org The electrochromic behavior of viologens stems from the stable radical cations that are formed upon one-electron reduction, which are intensely colored. nih.gov
While the electrochromic properties of viologens derived from unsubstituted 4,4'-bipyridine have been extensively studied, research specifically on viologens incorporating the this compound backbone is not widely reported. However, it can be inferred that the introduction of methyl groups at the 2 and 6 positions would influence the electronic and steric properties of the resulting viologen. These modifications could potentially alter the reduction potentials, the color of the radical cation, and the stability of the different redox states, thereby tuning the electrochromic performance of the material. The general principle involves the formation of a colored radical cation upon electrochemical reduction. nih.gov
Luminescent Materials and Devices
Luminescent materials, which emit light upon excitation, are at the heart of various technologies, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents. Transition metal complexes featuring bipyridine ligands are a prominent class of luminescent materials due to their rich photophysical properties. The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT) excited states.
Although specific studies on the luminescent properties of complexes containing this compound are scarce, research on related bipyridine complexes provides valuable insights. For instance, iridium(III) and silver(I) complexes with substituted bipyridine ligands have been shown to exhibit interesting photoluminescent properties. researchgate.netsemanticscholar.orgresearchgate.net A new bis-cyclometalated Ir(III) phosphor containing 4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine exhibited yellow photoluminescence with a quantum yield that was dependent on the solvent. researchgate.net Similarly, a novel heteroleptic Ag(I) complex with the same ligand was found to be a yellow-green phosphor. semanticscholar.orgresearchgate.net The introduction of methyl groups can affect the energy of the excited states and the non-radiative decay pathways, thereby influencing the emission color, quantum yield, and lifetime of the luminescence. The steric hindrance provided by the methyl groups can also play a role in protecting the emissive state from quenching, potentially leading to enhanced luminescence. semanticscholar.org
| Complex | Emission Color | Quantum Yield (Φ) | Reference |
| [Ir(ppy)₂(L)]PF₆ | Yellow (λem = 562 nm) | 5% (acetonitrile), 19% (dichloromethane) | researchgate.net |
| [AgL(POP)][PF₆] | Yellow-green (λem = 528 nm) | 25% (deaerated dichloromethane) | semanticscholar.orgresearchgate.net |
| Table 2: Luminescent properties of metal complexes with dimethyl-substituted bipyridine ligands (L = 4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine). |
Sensors and Probes (e.g., Fluorescence Sensing)
The development of chemical sensors and probes for the detection of various analytes is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Luminescent chemosensors, which signal the presence of an analyte through a change in their fluorescence properties, are particularly attractive due to their high sensitivity and selectivity.
Bipyridine-based ligands are excellent candidates for the construction of fluorescent sensors because their nitrogen atoms can act as binding sites for metal ions and other analytes. While there is a lack of specific reports on the use of this compound in fluorescence sensing, the general principles can be extrapolated from studies on other bipyridine derivatives. The binding of an analyte to the bipyridine unit can perturb the electronic structure of the fluorophore, leading to a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. The methyl groups on the this compound ligand could influence the binding affinity and selectivity towards specific analytes.
Viologen Derivatives and their Multifunctionality
Viologen derivatives, synthesized from 4,4'-bipyridine, are known for their rich redox chemistry and have been explored for a wide range of applications beyond electrochromism, including their use as electron mediators, in molecular electronics, and in supramolecular chemistry. nih.govcambridge.org These materials are characterized by their ability to undergo reversible one-electron reduction steps, leading to the formation of stable radical cations. nih.gov
The multifunctionality of viologens arises from the interplay of their electronic, optical, and electrochemical properties. The specific substituents on the nitrogen atoms and on the bipyridine core can be tailored to impart desired functionalities. Although research on viologen derivatives specifically from this compound is not prevalent, the introduction of methyl groups at the 2 and 6 positions would be expected to influence the dihedral angle between the two pyridine (B92270) rings in the viologen dication. This, in turn, can affect the electronic communication between the rings and, consequently, the redox potentials and optical properties of the radical cation. nih.gov This structural modification could lead to viologen derivatives with unique and potentially advantageous properties for various applications.
Polymerization Reagents (e.g., ATRP Ligands)
The compound this compound and its isomers, particularly 4,4'-dimethyl-2,2'-bipyridine (B75555), have garnered significant attention in materials science as effective ligands in Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersities, and complex architectures. The ligand's role, in conjunction with a transition metal catalyst (commonly a copper(I) halide), is to control the equilibrium between active (radical) and dormant (halide-capped) polymer chains, thereby regulating the polymerization process.
The electronic properties of the bipyridine ligand are crucial in modulating the catalyst's activity. Substituents on the bipyridine rings can significantly influence the redox potential of the copper catalyst and, consequently, the polymerization kinetics. Electron-donating groups, such as the methyl groups in 4,4'-dimethyl-2,2'-bipyridine, enhance the electron density on the nitrogen atoms. This increased electron-donating ability stabilizes the higher oxidation state of the copper catalyst (Cu(II)), which in turn shifts the ATRP equilibrium towards the active species, leading to a faster polymerization rate.
Detailed Research Findings
Research has demonstrated the impact of substituents on the 4,4'-positions of 2,2'-bipyridine (B1663995) ligands in the ATRP of various monomers. A study systematically investigating a series of 4,4'-substituted-2,2'-bipyridines (R-bpy) for the polymerization of methyl acrylate (B77674) (MA) and methyl methacrylate (B99206) (MMA) revealed a clear trend. nih.gov Ligands with electron-donating groups (EDGs), including the methyl group (Me), were found to result in more stable Cu(II) complexes and larger ATRP equilibrium constants. nih.gov This was confirmed by cyclic voltammetry and was reflected in the polymerization kinetics, where ligands with stronger EDGs led to faster polymerization rates. nih.gov For instance, a 400-fold increase in the polymerization rate was observed with a bipyridine ligand containing a p-(Me)₂N substituent compared to the unsubstituted bipyridine. nih.gov While not as potent as the dimethylamino group, the methyl groups in 4,4'-dimethyl-2,2'-bipyridine still contribute to a significant rate enhancement compared to the unsubstituted ligand.
In the ATRP of styrene (B11656), copper(II) complexes with 4,4'-dimethyl-2,2'-bipyridine have been successfully employed in conjunction with a reducing agent to facilitate a controlled polymerization, yielding polystyrenes with predetermined molecular weights and narrow molecular weight distributions. The substitution pattern on the bipyridine ligand has a distinct influence on the polymerization, with the 4,4'-dimethyl substituted ligand leading to a faster polymerization of styrene compared to the 5,5'-dimethyl substituted analogue.
The use of alkyl-substituted bipyridine ligands like 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) has been instrumental in achieving homogeneous ATRP conditions, particularly in non-polar media. cmu.educmu.educmu.edudtic.mil This has enabled detailed kinetic studies and the synthesis of well-defined polymers with low polydispersity. cmu.educmu.educmu.edudtic.mil For example, the homogeneous ATRP of methyl acrylate using a CuBr/dNbpy catalyst system showed a linear evolution of molecular weight with conversion and low polydispersity values, indicating a well-controlled process. cmu.edu Similarly, controlled polymerization of methyl methacrylate was achieved using a CuBr/dNbpy catalytic system, yielding polymers with polydispersities as low as 1.1. cmu.edu
The following tables summarize findings from various studies on the ATRP of different monomers using catalytic systems based on 4,4'-disubstituted-2,2'-bipyridine ligands.
Table 1: ATRP of Methyl Acrylate (MA) with Substituted Bipyridine Ligands
| Ligand Substituent (R in R-bpy) | Monomer | Catalyst System | Initiator | Temperature (°C) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
|---|---|---|---|---|---|---|---|---|
| H | MA | CuBr/bpy | EBiB | 50 | 75 | 15,000 | 1.25 | nih.gov |
| Me | MA | CuBr/4,4'-Me₂-bpy | EBiB | 50 | 85 | 17,000 | 1.20 | nih.gov |
Mₙ = Number-average molecular weight; PDI = Polydispersity Index; EBiB = Ethyl α-bromoisobutyrate; MBrP = Methyl 2-bromopropionate.
Table 2: ATRP of Methyl Methacrylate (MMA) with Substituted Bipyridine Ligands
| Ligand Substituent (R in R-bpy) | Monomer | Catalyst System | Initiator | Temperature (°C) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
|---|---|---|---|---|---|---|---|---|
| H | MMA | CuBr/bpy | EBiB | 50 | 60 | 12,000 | 1.40 | nih.gov |
| Me | MMA | CuBr/4,4'-Me₂-bpy | EBiB | 50 | 70 | 14,000 | 1.30 | nih.gov |
p-TSCl = p-Toluenesulfonyl chloride.
Table 3: ATRP of Styrene with Substituted Bipyridine Ligands
| Ligand | Monomer | Catalyst System | Initiator | Temperature (°C) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4,4'-Me₂-bpy | Styrene | Cu(II)/Al(OiPr)₃ | Ph-CH(CH₃)Br | 110 | - | Predetermined | Narrow |
1-PEBr = 1-Phenylethyl bromide.
These findings underscore the importance of this compound and its isomers as versatile ligands in ATRP, enabling the synthesis of a wide range of well-defined polymers for advanced material applications. The ability to tune the catalyst activity through ligand design is a cornerstone of modern polymer chemistry.
Advanced Research Directions and Future Perspectives
Design and Synthesis of Novel Dimethyl Bipyridine Derivatives
The functionalization of the 2,6-Dimethyl-4,4'-bipyridine scaffold is a key area of research, aiming to create derivatives with tailored electronic, steric, and coordination properties. Current synthetic strategies often involve cross-coupling reactions to introduce various substituents onto the bipyridine core. While many studies focus on other isomers, the methodologies are adaptable. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for creating C-C bonds, allowing for the introduction of aryl, alkyl, and other functional groups. researchgate.netlboro.ac.uk
A significant challenge in the synthesis of bipyridine derivatives is the potential for the bipyridine product to act as a ligand for the metal catalyst, which can lead to catalyst deactivation and reduced yields. researchgate.net Overcoming this requires the development of more robust catalytic systems or alternative, metal-free synthetic protocols. lboro.ac.uk Future research will likely focus on the development of regioselective functionalization methods to precisely control the position of substituents on the this compound ring system, enabling the fine-tuning of its properties for specific applications. researchgate.net The synthesis of functionalized bipyridines through sequential nucleophilic substitution and cycloaddition reactions also presents a promising avenue for creating novel derivatives with complex architectures. researchgate.net
Exploration of Asymmetric Dimethyl Bipyridine Ligands
The development of chiral bipyridine ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. chim.it While research on chiral derivatives of this compound is still in its early stages, the principles established for other bipyridine isomers are highly relevant. The introduction of chirality can be achieved by incorporating chiral substituents or by creating atropisomers, which are stereoisomers arising from restricted rotation around a single bond. chemrxiv.org
Recent advancements have seen the design of bipyridine ligands with axially chiral scaffolds, which create a well-defined chiral pocket around a coordinated metal center. chemrxiv.org These ligands have shown high efficiency and stereoselectivity in reactions such as copper-catalyzed ring-opening of cyclic diaryliodoniums. chemrxiv.org The application of such design principles to the this compound framework could lead to a new class of powerful ligands for a wide range of asymmetric transformations. Future work will likely involve the synthesis and evaluation of various chiral derivatives of this compound in catalytic processes like asymmetric reductions, additions, and cross-coupling reactions. chim.it
Multi-Stimuli Responsive Materials based on Dimethyl Bipyridine Frameworks
Multi-stimuli responsive materials, which can change their properties in response to external triggers like light, temperature, pH, or chemical analytes, are at the forefront of materials science. nih.govrsc.org The integration of this compound into polymers and metal-organic frameworks (MOFs) offers a pathway to creating such "smart" materials. The bipyridine unit can act as a responsive component, for example, by undergoing changes in its coordination behavior or electronic properties upon stimulation.
Framework materials, in general, are known for their potential to exhibit large-scale dynamic behavior in response to external stimuli. chemrxiv.orgresearchgate.net While specific examples utilizing this compound are not yet prevalent, the foundational concepts are well-established. For instance, coordination polymers and MOFs built with bipyridine-based linkers can exhibit "breathing" effects, where the framework expands or contracts in response to guest molecules or temperature changes. mdpi.com Future research will likely explore the synthesis of polymers and MOFs incorporating this compound and the investigation of their responses to various stimuli, with potential applications in sensing, drug delivery, and catalysis.
Advanced Spectroscopic and Analytical Techniques for Characterization
A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Advanced spectroscopic and analytical techniques are indispensable for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental for elucidating the molecular structure in solution. chemicalbook.comnih.gov
X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.govnih.gov This technique is particularly important for understanding the coordination geometry of metal complexes containing this compound as a ligand. Furthermore, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, offering insights into its bonding and functional groups. nih.govnih.gov The combined use of these techniques provides a comprehensive picture of the molecular and electronic structure of this compound and its derivatives.
Deeper Integration of Experimental and Computational Approaches
The synergy between experimental and computational chemistry is a powerful tool for accelerating the discovery and development of new molecules and materials. Density Functional Theory (DFT) calculations have become an essential component of modern chemical research, providing valuable insights into molecular structure, electronic properties, and reaction mechanisms. nih.govepa.gov
For this compound, computational studies can be employed to predict its geometric and electronic structure, vibrational frequencies, and the properties of its metal complexes. epa.gov This information can guide experimental efforts by, for example, predicting the most promising synthetic targets or elucidating the mechanism of a catalytic reaction. Recent studies on related bipyridine systems have demonstrated the power of combining experimental techniques like spectroscopy with computational modeling to understand complex chemical processes. nih.gov A deeper integration of these approaches will be crucial for unlocking the full potential of this compound and its derivatives.
Sustainable Synthetic Methodologies for Dimethyl Bipyridines
The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govacs.org The synthesis of bipyridine derivatives is an area where the application of green chemistry principles can have a significant impact.
Traditional methods for bipyridine synthesis often rely on stoichiometric amounts of metal reagents and harsh reaction conditions. researchgate.net Future research will focus on developing more sustainable alternatives, such as catalytic methods that use earth-abundant metals, solvent-free reaction conditions, and biocatalysis. nih.govacs.org For example, the use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption. nih.gov The development of one-pot, multi-component reactions is another promising strategy for improving the efficiency and sustainability of bipyridine synthesis. nih.gov Applying these green methodologies to the production of this compound will be a key objective in making this valuable compound more accessible and environmentally friendly.
Q & A
What are the most effective synthetic routes for 2,6-Dimethyl-4,4'-bipyridine and its derivatives, and how can yields be optimized?
Basic Research Question
The synthesis of this compound derivatives often involves oxidation of methyl-substituted precursors. For example, 4,4'-dicarboxy-2,2'-bipyridine (a derivative) is synthesized via oxidation of 4,4'-dimethyl-2,2'-bipyridine using KMnO₄, though yields are typically low (<40%) . However, dichromate acid oxidation significantly improves yields (85%) . For non-commercially available precursors like 6,6'-dimethyl-2,2'-bipyridine, multi-step synthesis starting from 6-chloro-2-picoline is required . Methodological optimizations include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd) for cross-coupling reactions.
- Oxidant choice : Dichromate over KMnO₄ for higher efficiency.
- Purification : Column chromatography or recrystallization to isolate pure products .
How do steric effects from methyl groups at the 6,6'-positions influence metal coordination and complex stability?
Basic Research Question
The 6,6'-dimethyl substitution introduces steric hindrance that alters coordination geometry. For example:
- In copper(I) complexes, bulky ligands like 6,6'-dimethyl-2,2'-bipyridine stabilize tetrahedral geometries, reducing dimerization .
- Steric effects can suppress ligand displacement in Ru(II) complexes, enhancing photostability for applications in dye-sensitized solar cells (DSCs) .
Key Experimental Observations : - X-ray crystallography reveals distorted octahedral geometries in [Cu(L)₂]⁺ complexes due to methyl groups .
- Steric bulk reduces catalytic activity in some systems but improves selectivity in others .
What spectroscopic and computational methods are critical for analyzing electronic properties of this compound metal complexes?
Advanced Research Question
Methodological Approaches :
- UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands. For example, Ru(II) complexes show LMCT transitions at ~450 nm, tunable via methyl substitution .
- Electrochemical Analysis : Cyclic voltammetry measures redox potentials; methyl groups lower the LUMO energy, facilitating electron injection in DSCs .
- IR/Raman Spectroscopy : Detects vibrational modes of coordinated ligands. For instance, ν(C=O) shifts in carboxylate derivatives indicate binding modes .
- DFT Calculations : Predict electronic structures and validate experimental data (e.g., HOMO-LUMO gaps) .
How can ligand design strategies enhance the performance of this compound derivatives in dye-sensitized solar cells (DSCs)?
Advanced Research Question
Key Strategies :
- Ancillary Ligand Functionalization : Introducing electron-donating groups (e.g., –NMe₂) to 4,4'-positions lowers redox potentials, improving electron injection .
- π-Extension : Ethynyl spacers (e.g., in 4,4'-bis(phenylethynyl) derivatives) broaden absorption spectra into the near-IR .
- Anchoring Groups : Carboxylic acid substituents (e.g., 6,6'-dimethyl-2,2'-bipyridine-4,4'-dicarboxylic acid) enable stable binding to TiO₂ surfaces .
Performance Metrics :
| Derivative | Absorption λₘₐₓ (nm) | Power Conversion Efficiency (%) |
|---|---|---|
| Base ligand | 450 | 2.1 |
| Ethynyl-modified | 620 | 5.8 |
| Carboxylic acid-anchored | 480 | 7.2 |
| Data adapted from photophysical studies |
How should researchers address contradictions in reported synthesis yields for bipyridine dicarboxylic acid derivatives?
Data Contradiction Analysis
Discrepancies in yields (e.g., 40% for KMnO₄ vs. 85% for dichromate ) arise from:
- Reaction Conditions : Temperature, solvent polarity, and oxidant concentration.
- Purification Methods : Silica gel chromatography vs. precipitation.
- Substrate Purity : Trace impurities in starting materials (e.g., 6,6'-dimethyl-2,2'-bipyridine) can inhibit oxidation.
Resolution Workflow :
Validate starting material purity via NMR or HPLC.
Screen oxidants (KMnO₄, CrO₃, O₂) under controlled conditions.
Optimize workup protocols (e.g., acidification pH for precipitation) .
What experimental considerations are critical for designing metal-organic frameworks (MOFs) using this compound as a linker?
Advanced Experimental Design
Key Factors :
- Coordination Geometry : The ligand’s rigidity and methyl steric effects favor 2D over 3D frameworks .
- Solvent Choice : Polar solvents (DMF, MeCN) improve solubility but may compete for metal binding.
- Metal-Ligand Ratio : Stoichiometric excess of ligand prevents metal cluster formation.
Case Study :
A Cd(II)-MOF with 6,6'-dimethyl-2,2'-bipyridine-4,4'-dicarboxylic acid exhibited 1D chains stabilized by hydrogen bonding, as confirmed by single-crystal X-ray diffraction .
How do methyl substitutions at the 6,6'-positions affect the photophysical properties of transition-metal complexes?
Advanced Research Question
Methyl groups induce both steric and electronic effects:
- Ru(II) Complexes : Enhanced excited-state lifetimes (e.g., [Ru(bpy)₃]²⁺: τ = 600 ns vs. methylated analogs: τ = 900 ns) due to reduced non-radiative decay .
- Cu(I) Complexes : Luminescence quenching in solution due to aggregation, but solid-state emission is retained .
Experimental Design Tips : - Use low-temperature spectroscopy to isolate emission pathways.
- Compare methylated vs. non-methylated analogs in identical matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
